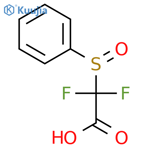

Aryliododifluoromethylsulfides, sulfoxides and sulfones: the first optically active compounds with polyfluoroalkyliodo groups

,

Mendeleev Communications,

2006,

(3),

132-134

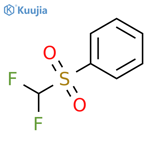

![[difluoro(iodo)methyl]sulfonylbenzene structure](https://es.kuujia.com/scimg/cas/802919-90-0x500.png)